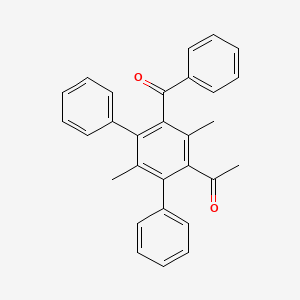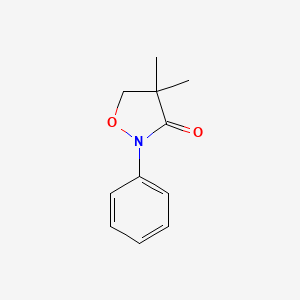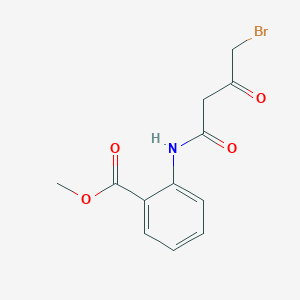![molecular formula C8H17O5P B14423419 Dimethyl {1-[(oxolan-2-yl)oxy]ethyl}phosphonate CAS No. 79872-67-6](/img/structure/B14423419.png)
Dimethyl {1-[(oxolan-2-yl)oxy]ethyl}phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl {1-[(oxolan-2-yl)oxy]ethyl}phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to an oxolane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl {1-[(oxolan-2-yl)oxy]ethyl}phosphonate typically involves the reaction of dimethyl phosphite with an oxirane derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the ring-opening of the oxirane and subsequent formation of the phosphonate ester.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. These processes are optimized for high yield and purity, often employing advanced catalytic systems and efficient separation techniques to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl {1-[(oxolan-2-yl)oxy]ethyl}phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonate group to a phosphine oxide.
Substitution: Nucleophilic substitution reactions can replace the oxolane ring with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols are employed under basic conditions.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine oxides.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Applications De Recherche Scientifique
Dimethyl {1-[(oxolan-2-yl)oxy]ethyl}phosphonate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.
Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of Dimethyl {1-[(oxolan-2-yl)oxy]ethyl}phosphonate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. The pathways involved may include phosphorylation and dephosphorylation reactions, which are critical in cellular signaling and metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dimethyl methylphosphonate
- Diethyl ethylphosphonate
- Trimethyl phosphite
Comparison
Dimethyl {1-[(oxolan-2-yl)oxy]ethyl}phosphonate is unique due to the presence of the oxolane ring, which imparts distinct chemical properties compared to other phosphonates. This structural feature enhances its reactivity and potential applications in various fields. Similar compounds, such as Dimethyl methylphosphonate and Diethyl ethylphosphonate, lack this ring structure and therefore exhibit different reactivity and applications.
Propriétés
Numéro CAS |
79872-67-6 |
|---|---|
Formule moléculaire |
C8H17O5P |
Poids moléculaire |
224.19 g/mol |
Nom IUPAC |
2-(1-dimethoxyphosphorylethoxy)oxolane |
InChI |
InChI=1S/C8H17O5P/c1-7(14(9,10-2)11-3)13-8-5-4-6-12-8/h7-8H,4-6H2,1-3H3 |
Clé InChI |
QBMPEFNQXFAZRC-UHFFFAOYSA-N |
SMILES canonique |
CC(OC1CCCO1)P(=O)(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(4-Methylphenyl)methoxy]piperidine](/img/structure/B14423336.png)
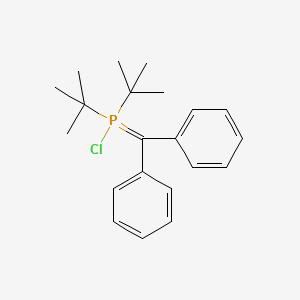
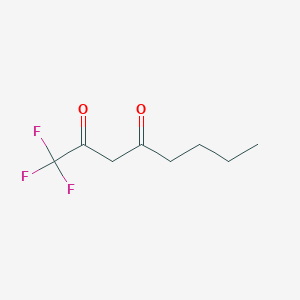
![Pyridine, 2-[(3-methylphenyl)azo]-](/img/structure/B14423349.png)
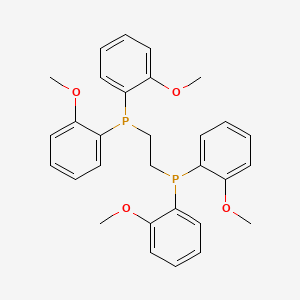
![5-Ethenylbicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B14423361.png)
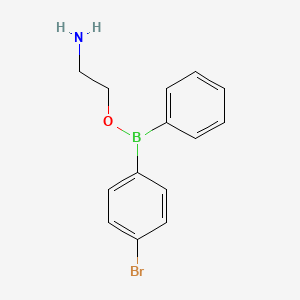
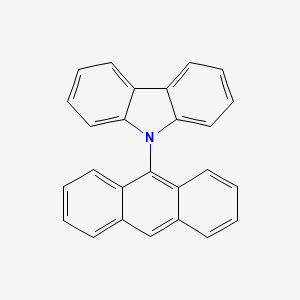
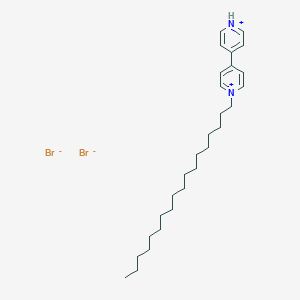
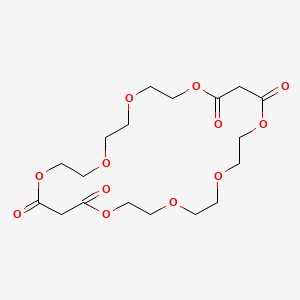
![5-([1,1'-Biphenyl]-4-yl)-2-(2-methoxyphenyl)-1,3-oxazole](/img/structure/B14423396.png)
